cis-3-Hydroxy-4-methylpiperidine HCl

Description

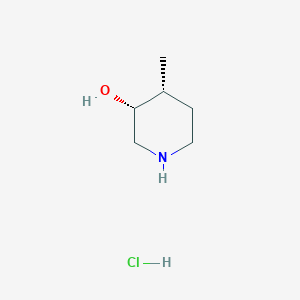

cis-3-Hydroxy-4-methylpiperidine HCl is a piperidine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position in the cis configuration. Piperidine derivatives are widely used as intermediates in drug synthesis, chiral building blocks, or ligands in catalysis, making their stereochemical and functional group variations critical .

Properties

IUPAC Name |

(3R,4R)-4-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: cis-3-Hydroxy-4-methylpiperidine Hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Biology: The compound is utilized in biological studies to investigate the effects of piperidine derivatives on biological systems. It can be used to study enzyme inhibition, receptor binding, and other biological processes. Medicine: In medicinal chemistry, cis-3-Hydroxy-4-methylpiperidine Hydrochloride is used in the development of new drugs. It can be a key intermediate in the synthesis of therapeutic agents targeting various diseases. Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which cis-3-Hydroxy-4-methylpiperidine Hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling pathways.

Comparison with Similar Compounds

cis-4-(Aminomethyl)piperidin-3-ol Dihydrochloride

- Structure: Features an aminomethyl group at the 4-position and a hydroxyl group at the 3-position in the cis configuration.

- Key Differences: The presence of an aminomethyl group instead of a methyl group introduces additional hydrogen-bonding capability and basicity.

- Applications : Used in the synthesis of enzyme inhibitors or receptor ligands due to its dual functional groups.

Methyl cis-3-methylpiperidine-4-carboxylate Hydrochloride

- Structure : Contains a methyl group at the 3-position and a carboxylate ester at the 4-position in the cis configuration.

- Key Differences : The ester group enhances lipophilicity, making this derivative more suitable for applications requiring membrane permeability. It is typically utilized as a chiral intermediate in asymmetric synthesis .

- Stability : Requires storage at 2–8°C to prevent hydrolysis of the ester group, unlike cis-3-Hydroxy-4-methylpiperidine HCl, which may have simpler storage requirements .

Cis-4-Methyl-3-(Trifluoromethyl)piperidin-3-ol Hydrochloride

- Structure : Incorporates a trifluoromethyl group at the 3-position and a methyl group at the 4-position in the cis configuration.

- This compound is valuable in fluorinated pharmaceutical analogs .

Data Table: Comparative Analysis of Piperidine Derivatives

*Calculated based on standard atomic weights.

Biological Activity

cis-3-Hydroxy-4-methylpiperidine hydrochloride (cis-3-HMP) is a chiral compound derived from piperidine, notable for its diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of cis-3-HMP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a specific stereochemistry denoted by the (3R,4R) configuration, which is crucial for its biological activity. The presence of a hydroxyl group and a methyl substituent on the piperidine ring significantly influences its interaction with biological targets.

cis-3-HMP interacts with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Binding Affinity : The stereochemistry of cis-3-HMP enhances its binding affinity to specific receptors and enzymes, which is critical for its biological effects.

- Enzyme Interaction : It may act as an inhibitor or activator in biochemical pathways, influencing metabolic processes.

- Receptor Modulation : The compound shows potential as a modulator of neurotransmitter systems, particularly in neurological contexts .

1. Anticancer Activity

Recent studies indicate that cis-3-HMP exhibits anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy. For instance:

- Case Study : A study involving FaDu hypopharyngeal tumor cells showed that cis-3-HMP induced apoptosis more effectively than the reference drug bleomycin, highlighting its potential as an anticancer agent .

2. Neurological Effects

The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders:

- Mechanism : By modulating receptor activity, cis-3-HMP may influence conditions such as anxiety and depression .

3. Antioxidant Properties

Research indicates that cis-3-HMP possesses antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Neurological | Potential modulation of neurotransmitters | |

| Antioxidant | Exhibits significant antioxidant activity |

Case Studies

- Anticancer Mechanisms : A study highlighted the enhanced cytotoxicity of cis-3-HMP compared to traditional chemotherapeutics, indicating its potential in developing new cancer treatments.

- Neurological Applications : Investigations into the compound's effects on serotonin and dopamine receptors suggest it may have anxiolytic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.